REACTION_CXSMILES
|
C(O)(=O)C.[N:5]1[C:14]2[C:9](=[N:10][CH:11]=[CH:12][CH:13]=2)[C:8](O)=[CH:7][CH:6]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][N:10]=2)[N:5]=[CH:6][CH:7]=1 |f:0.1|
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Name
|
1,5-naphthyridin-4-ol acetic acid salt
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Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.N1=CC=C(C2=NC=CC=C12)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 110° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is poured into ice-water (50 mL)
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
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Type
|
STIRRING
|
Details
|
The mixture is stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na3SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash column chromatography on silica gel (1-2% MeOH-DCM)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC2=CC=CN=C12
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |